molecular formula C20H22N2O4S2 B2592475 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 955536-84-2

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No. B2592475
CAS RN: 955536-84-2
M. Wt: 418.53
InChI Key: DFYXVHSGGXKWRP-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, commonly known as EBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBT is a member of the benzothiazole family and has a molecular weight of 430.54 g/mol.

Scientific Research Applications

Synthesis and Antitumor Activity

Several studies have synthesized derivatives of benzothiazole, including structures similar to the specified compound, to evaluate their antitumor activities. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives and screened them for potential antitumor activity against various human tumor cell lines, identifying compounds with considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activities

Saravanan et al. (2010) synthesized novel thiazole derivatives by incorporating a pyrazole moiety, which exhibited significant anti-bacterial and anti-fungal activities against various strains, indicating the potential of these compounds for antimicrobial applications (Saravanan et al., 2010).

Antibacterial, Antifungal, and Antiviral Activities

Tang et al. (2019) designed and synthesized a series of benzothiazole derivatives with a 1,3,4-thiadiazole moiety, which showed good antibacterial and antiviral activities, particularly against tobacco mosaic virus (TMV) and certain bacterial strains, underscoring the therapeutic potential of these compounds (Tang et al., 2019).

Anticancer Agents

Firoozpour et al. (2018) explored the synthesis of 2-phenyl benzothiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines, identifying compounds with potent cytotoxic activity. This study highlights the relevance of benzothiazole derivatives as promising anticancer agents (Firoozpour et al., 2018).

Selective β3-Adrenergic Receptor Agonists

Maruyama et al. (2012) synthesized N-phenyl-(2-aminothiazol-4-yl)acetamides with a phenoxypropanolamine moiety, showing potent agonistic activity against human β3-adrenergic receptors. These compounds exhibited significant hypoglycemic activity in a rodent model of diabetes, suggesting their potential for treating obesity and type 2 diabetes (Maruyama et al., 2012).

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S2/c1-4-26-16-6-5-7-17-19(16)22-20(27-17)21-18(23)12-14-8-10-15(11-9-14)28(24,25)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYXVHSGGXKWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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